2-(2-Cyanophenoxy)-3-methylbutanoic acid
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Overview
Description
2-(2-Cyanophenoxy)-3-methylbutanoic acid is an organic compound that features a cyanophenoxy group attached to a methylbutanoic acid backbone
Mechanism of Action
Target of Action
It is structurally similar to azoxystrobin , a methoxyacrylate analog and a strobilurin fungicide . Azoxystrobin targets several components of the Cytochrome b-c1 complex in humans .
Mode of Action
Based on its structural similarity to azoxystrobin , it may interact with its targets in a similar manner. Azoxystrobin interacts with the Cytochrome b-c1 complex, affecting mitochondrial function .
Biochemical Pathways
Compounds similar to it, such as azoxystrobin, have been shown to affect the electron transport chain in mitochondria .
Pharmacokinetics
It’s worth noting that the compound has been prepared via a low-cost, general, and efficient hydrothermal method .
Result of Action
Based on its structural similarity to azoxystrobin , it may have similar effects. Azoxystrobin has been shown to have strong antibacterial and good tetracycline degradation ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. For instance, the compound has been shown to have good photocurrent generation performance under light . This suggests that light exposure could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid typically involves the reaction of 2-cyanophenol with 3-methylbutanoic acid under specific conditions. One common method is the esterification of 2-cyanophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanophenoxy)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials, including metal-organic frameworks (MOFs) and other functional materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanophenoxy)acetic acid: Shares the cyanophenoxy group but has a different backbone.
5-(2-Cyanophenoxy)isophthalic acid: Another compound with a cyanophenoxy group, used in the synthesis of metal-organic frameworks.
Azoxystrobin: A fungicide with a similar cyanophenoxy group, used in agriculture.
Uniqueness
2-(2-Cyanophenoxy)-3-methylbutanoic acid is unique due to its specific combination of the cyanophenoxy group and the methylbutanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-cyanophenoxy)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(12(14)15)16-10-6-4-3-5-9(10)7-13/h3-6,8,11H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCYBNJMOPIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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